molecular formula C19H15N3OS B14956589 N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B14956589
M. Wt: 333.4 g/mol
InChI Key: YRYQKCJKDOCJDI-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaH, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action for N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors. For example, it has been shown to inhibit COX-2, an enzyme involved in inflammation . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is unique due to its specific combination of an imidazo[1,2-a]pyridine core and a thiophene ring. This structure imparts unique electronic properties, making it particularly useful in material science applications. Additionally, its potential medicinal properties, such as COX-2 inhibition, make it a promising candidate for drug development .

Biological Activity

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine class, characterized by its unique structural features. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C18H16N4OS
Molecular Weight 344.41 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent antimicrobial properties. Specifically, this compound has shown effectiveness against various strains of bacteria and fungi.

In Vitro Studies:

  • The compound displayed minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.5 μg/mL against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm), indicating strong antimicrobial potential .

In Vivo Studies:

  • Despite promising in vitro results, in vivo studies revealed limited efficacy due to rapid metabolism and short half-life (<10 minutes) when tested in mouse models . This suggests that while the compound is effective in controlled laboratory settings, its application in living organisms may require further optimization.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms.

Case Studies:

  • Cell Line Studies: In vitro assays demonstrated that the compound inhibited cell growth in human cancer cell lines with IC50 values in the nanomolar range, suggesting strong antiproliferative activity.
  • Mechanism of Action: The proposed mechanism involves targeting specific enzymes or receptors involved in cell cycle regulation and apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo[1,2-a]pyridine core can significantly influence its pharmacological properties.

Substitution PositionModification TypeEffect on Activity
C6Phenyl groupEnhanced antibacterial activity
C3Methoxy groupIncreased solubility and potency
C5Halogen substitutionImproved selectivity for cancer cells

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C19H15N3OS/c1-13-9-10-16-20-17(14-6-3-2-4-7-14)18(22(16)12-13)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23)

InChI Key

YRYQKCJKDOCJDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C3=CC=CS3)C4=CC=CC=C4)C=C1

Origin of Product

United States

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